methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate
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Overview
Description
Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is structurally related to metronidazole, a well-known antibiotic and antiprotozoal medication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate typically involves the nitration of 2-methylimidazole followed by esterification. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The esterification step involves the reaction of the resulting nitroimidazole with methyl chloroacetate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antibiotic and antiprotozoal agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate involves the reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components. This process is facilitated by enzymes such as nitroreductases. The compound targets anaerobic organisms, making it effective against certain bacteria and protozoa .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A widely used antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antiprotozoal and antibacterial properties.
Uniqueness
Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with potentially enhanced biological activities. Its structural similarity to metronidazole and other nitroimidazoles allows it to retain the beneficial properties of these compounds while offering opportunities for further chemical modifications .
Properties
Molecular Formula |
C7H9N3O4 |
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Molecular Weight |
199.16 g/mol |
IUPAC Name |
methyl 2-(2-methyl-5-nitroimidazol-1-yl)acetate |
InChI |
InChI=1S/C7H9N3O4/c1-5-8-3-6(10(12)13)9(5)4-7(11)14-2/h3H,4H2,1-2H3 |
InChI Key |
NVGYIYCHYCPAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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